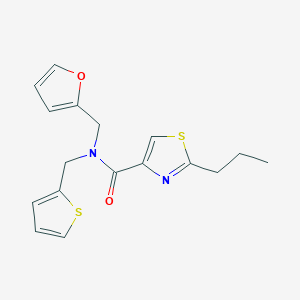

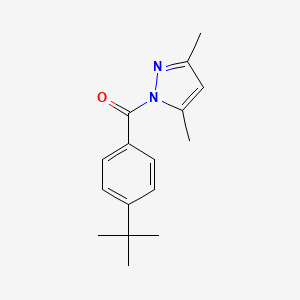

N-(2-furylmethyl)-2-propyl-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar thiazole derivatives often involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent, leading to the introduction of various functional groups in the thiazole ring. Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be analogous to the synthesis pathway of the compound , showcasing the versatility of thiazole chemistry in introducing complex substituents (Kumar, Parameshwarappa, & Ila, 2013).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives and their precursors often involves detailed spectroscopic studies. For instance, Pavlova et al. (2022) conducted spectral characteristics and molecular docking studies on 1,3,4-thiadiazole derivatives, highlighting the structural intricacies and potential bioactivity of thiazole-based compounds. Such analyses are crucial for understanding the chemical behavior and potential applications of these molecules (Pavlova, Zadorozhnii, Kiselev, & Kharchenko, 2022).

Chemical Reactions and Properties

The chemical reactivity of thiazole derivatives includes a wide range of reactions such as nitration, bromination, acylation, and more. Aleksandrov and El’chaninov (2017) investigated the electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, providing insight into the chemical versatility of furan and thiazole rings in undergoing various chemical modifications, which is relevant for the compound of interest (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

While specific studies on the physical properties of “N-(2-furylmethyl)-2-propyl-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide” were not found, research on similar compounds suggests that the physical characteristics such as melting points, solubility, and spectral data can be significantly influenced by the nature of substituents on the thiazole ring. For example, Swaminathan et al. (1986) synthesized 4-(5-amino-2-furyl)thiazole and analyzed its physical properties, including melting point and spectral data, which are crucial for the characterization of thiazole derivatives (Swaminathan, Ichikawa, & Bryan, 1986).

Chemical Properties Analysis

The chemical properties of thiazole derivatives are diverse, encompassing a range of reactivities and stabilities. The synthesis and subsequent reactions of thiazole derivatives often reveal unique chemical behaviors, such as the ability to undergo electrophilic substitution, serve as ligands in coordination chemistry, or act as intermediates in the synthesis of more complex molecules. The work by Refouvelet et al. (2001) on synthesizing 2-substituted thiazolidine-4-carboxamide derivatives exemplifies the exploration of thiazole's chemical properties, including potential immunological activities (Refouvelet, Pellegrini, Robert, Crini, Blacque, & Kubicki, 2001).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-propyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-2-5-16-18-15(12-23-16)17(20)19(10-13-6-3-8-21-13)11-14-7-4-9-22-14/h3-4,6-9,12H,2,5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEOBGYXEMLNTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-2-propyl-N-(2-thienylmethyl)-1,3-thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)

![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)